2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
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Overview
Description
2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, methoxyphenyl, and dibenzo[b,e][1,4]diazepin moieties
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps. One common synthetic route includes the reaction of substituted 3-benzylidene-2-arylisoindolin-1-ones with sodium trifluoromethanesulfinate to afford substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one . The reaction proceeds at 25°C in an air atmosphere without the need for base and ligands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its trifluoromethyl and dibenzo[b,e][1,4]diazepin moieties. Similar compounds include:
- 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone
- 2,2,2-trifluoro-1-(1-hydroxy-3,3-dimethyl-11-(3-nitrophenyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)ethanone
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C28H23F3N2O3 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H23F3N2O3/c1-36-20-11-7-10-18(14-20)26-25-22(15-19(16-24(25)34)17-8-3-2-4-9-17)32-21-12-5-6-13-23(21)33(26)27(35)28(29,30)31/h2-14,19,26,32H,15-16H2,1H3 |
InChI Key |
JFWNEBGRFMEARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Origin of Product |
United States |
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